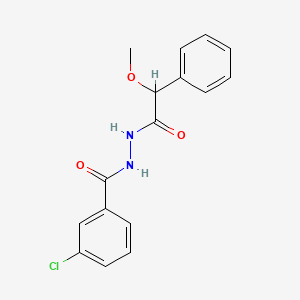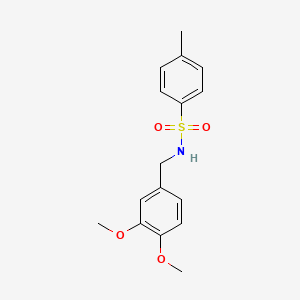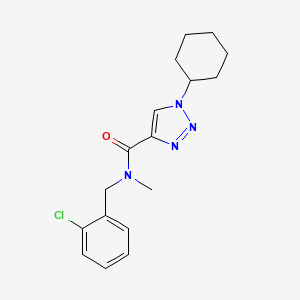![molecular formula C16H12F3NO5S B5071992 2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate](/img/structure/B5071992.png)
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate is a complex organic compound that features a trifluoroethyl group and a dioxobenzoisoquinolinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with a suitable precursor containing the dioxobenzoisoquinolinyl group. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A related compound with similar trifluoroethyl functionality.
1,1,1-Trifluoro-2-iodoethane: Another trifluoroethyl-containing compound used in organic synthesis.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide: A compound with trifluoroethoxy groups and similar structural features.
Uniqueness
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate is unique due to its combination of trifluoroethyl and dioxobenzoisoquinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5S/c17-16(18,19)9-25-26(23,24)8-7-20-14(21)11-5-1-3-10-4-2-6-12(13(10)11)15(20)22/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJNXCOKPCTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCS(=O)(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-1-benzyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5071919.png)
![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5071924.png)
![diethyl {[(3,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5071930.png)


![2-Ethoxy-6-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol](/img/structure/B5071973.png)
![dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5071976.png)

![Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5071986.png)
![(5Z)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5071998.png)
![N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5072000.png)
![N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5072002.png)


